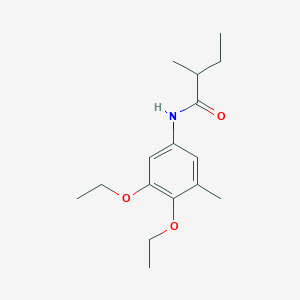![molecular formula C9H8BrNO2 B14369913 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene CAS No. 90725-55-6](/img/structure/B14369913.png)
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a prop-1-enyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-nitrobenzene followed by the addition of a prop-1-enyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems and precise control of reaction parameters is crucial for maintaining product quality and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-[(Z)-3-bromoprop-1-enyl]-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various biologically active compounds. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, such as enzymes and receptors.
Comparación Con Compuestos Similares
1-[(Z)-3-chloroprop-1-enyl]-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.
1-[(Z)-3-bromoprop-1-enyl]-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
1-[(Z)-3-bromoprop-1-enyl]-3-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
90725-55-6 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H,6H2/b4-2- |
Clave InChI |
WVCOXGRCYMPXEK-RQOWECAXSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\CBr |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


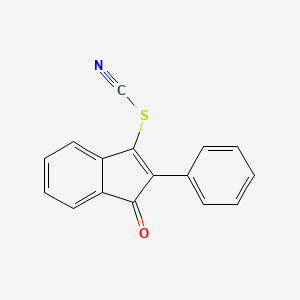
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

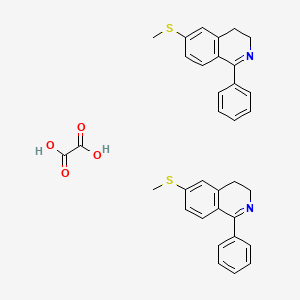
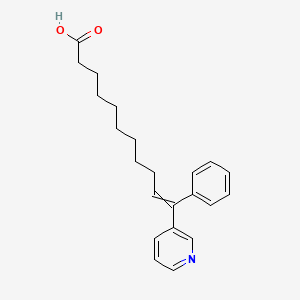
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
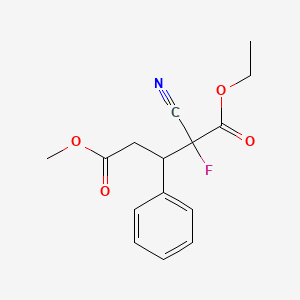
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
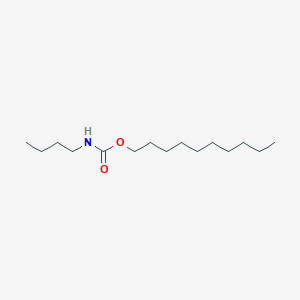
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)

